molecular formula C23H35N3O2 B6136953 N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B6136953
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: GDILQTLVSRQJSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide, also known as CTDP-31, is a novel compound with potential applications in scientific research. It belongs to the class of piperidine derivatives and has been synthesized using a specific method.

Wirkmechanismus

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide acts as a positive allosteric modulator of the D2 receptor, which means it enhances the receptor's response to dopamine. It binds to a specific site on the receptor and induces a conformational change, which increases the affinity of the receptor for dopamine. This results in an increase in the downstream signaling pathways that are activated by the receptor.
Biochemical and physiological effects:
N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been found to increase dopamine release in the brain, enhance locomotor activity, and improve cognitive function. It has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting potential applications in addiction treatment.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for the D2 receptor and does not affect other dopamine receptor subtypes. It also has a long half-life, which allows for sustained effects in animal models. However, its efficacy may be limited by individual differences in receptor expression and function, which can vary between species and individuals.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One potential application is in the development of novel therapeutics for neurological disorders such as schizophrenia and addiction. N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide may also be useful as a tool for investigating the role of the D2 receptor in these disorders and identifying new therapeutic targets. Further research is needed to determine the safety and efficacy of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide in humans and to optimize its pharmacological properties for clinical use.

Synthesemethoden

The synthesis of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with 2-ethoxybenzyl chloride in the presence of a base such as triethylamine. The resulting 2-ethoxybenzyl-protected intermediate is then reacted with cyclopropylamine to yield the final product. The synthesis method has been optimized to increase the yield and purity of N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively modulate the activity of the dopamine D2 receptor, which is involved in various neurological disorders such as schizophrenia, Parkinson's disease, and addiction. N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been used in preclinical studies to investigate the role of the D2 receptor in these disorders and to identify potential therapeutic targets.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O2/c1-2-28-22-8-4-3-6-18(22)16-25-14-11-21(12-15-25)26-13-5-7-19(17-26)23(27)24-20-9-10-20/h3-4,6,8,19-21H,2,5,7,9-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDILQTLVSRQJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1'-(2-ethoxybenzyl)-1,4'-bipiperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.